molecular formula C14H10BrNOS B13376582 Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)-

Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)-

Katalognummer: B13376582
Molekulargewicht: 320.21 g/mol
InChI-Schlüssel: SAYIQTCKHKPWJV-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- is a chemical compound that features a propenone backbone substituted with a 4-bromophenyl group and a 2-pyridylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- typically involves the reaction of 4-bromobenzaldehyde with 2-pyridylthiol in the presence of a base. The reaction proceeds through a condensation mechanism, forming the propenone structure. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N1-(4-bromophenyl)-2-(2-pyridylthio)acetamide
  • 2-(4-Bromophenyl)-6,6-dimethyl-1-(4-(5-(trifluoromethyl)(2-pyridylthio))phenyl)-5,6,7-trihydroindol-4-one

Uniqueness

Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- is unique due to its specific substitution pattern and the presence of both bromophenyl and pyridylthio groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C14H10BrNOS

Molekulargewicht

320.21 g/mol

IUPAC-Name

(E)-1-(4-bromophenyl)-3-pyridin-2-ylsulfanylprop-2-en-1-one

InChI

InChI=1S/C14H10BrNOS/c15-12-6-4-11(5-7-12)13(17)8-10-18-14-3-1-2-9-16-14/h1-10H/b10-8+

InChI-Schlüssel

SAYIQTCKHKPWJV-CSKARUKUSA-N

Isomerische SMILES

C1=CC=NC(=C1)S/C=C/C(=O)C2=CC=C(C=C2)Br

Kanonische SMILES

C1=CC=NC(=C1)SC=CC(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.